molecular formula C10H9ClF3NO2 B13683821 N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13683821
M. Wt: 267.63 g/mol
InChI Key: FFMPILZKINJALD-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound characterized by the presence of a trifluoroacetimidoyl group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,4-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3,4-Dimethoxyaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include covalent bonding to active sites or non-covalent interactions that alter the conformation of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)acetyl Chloride: This compound shares the 3,4-dimethoxyphenyl group but has an acetyl chloride moiety instead of a trifluoroacetimidoyl group.

    N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Another compound with a 3,4-dimethoxyphenyl group, used in corrosion inhibition studies.

Uniqueness

N-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3NO2/c1-16-7-4-3-6(5-8(7)17-2)15-9(11)10(12,13)14/h3-5H,1-2H3

InChI Key

FFMPILZKINJALD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C(C(F)(F)F)Cl)OC

Origin of Product

United States

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